molecular formula C10H12N4O3S B2950599 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide CAS No. 876723-01-2

4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Cat. No.: B2950599
CAS No.: 876723-01-2
M. Wt: 268.29
InChI Key: JILSMSZFVTUUHL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a 1H-1,2,4-triazol-3-yl moiety attached to the sulfonamide nitrogen. The ethoxy group contributes to lipophilicity and electronic modulation, while the triazole ring offers hydrogen-bonding and π-π stacking capabilities, critical for interactions with biological targets.

Properties

IUPAC Name

4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-17-8-3-5-9(6-4-8)18(15,16)14-10-11-7-12-13-10/h3-7H,2H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILSMSZFVTUUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332984
Record name 4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876723-01-2
Record name 4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Substituent and Structural Comparisons

Compound Name Core Structure R1 (Position 4) R2 (Sulfonamide N-Linked) Key Features
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide (Target) Benzenesulfonamide Ethoxy 1H-1,2,4-Triazol-3-yl Ethoxy enhances lipophilicity; triazole enables H-bonding .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide Methyl 5-Methyl-1,2-oxazol-3-yl Oxazole introduces steric bulk; methyl reduces electron-withdrawing effects .
4-{5-[4-(4-Amino-5-mercapto-4H-triazol-3-yl)-phenyl]-pyrazol-1-yl}benzenesulfonamide Benzenesulfonamide - Pyrazole-linked triazole-thiol Thiol and amino groups enhance binding affinity; anti-inflammatory activity .
N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide Benzenesulfonamide - Dimethyloxazole-phenylmethyl Dimethyloxazole increases hydrophobicity; steric hindrance may limit binding .

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Moieties : The triazole in the target compound offers two nitrogen atoms for H-bonding, contrasting with the oxazole in , which has one nitrogen and an oxygen atom. This difference may influence target selectivity .

Key Findings :

  • Anti-Inflammatory Activity : Chlorine and nitro substituents on triazole derivatives (e.g., 34f in ) significantly enhance anti-inflammatory effects, suggesting that electronegative groups improve target binding. The ethoxy group in the target compound may offer similar benefits through hydrophobic interactions .
  • Unsubstituted Triazole Limitations: The target compound’s triazole lacks additional substituents (e.g., Cl, NO2), which could reduce potency compared to derivatives. However, the ethoxy group may compensate by improving membrane permeability .
Physicochemical and Structural Properties

Crystallography and Solubility :

  • The methyl-oxazole derivative () crystallizes with a low R factor (0.055), indicating a well-defined structure. The oxazole’s planar geometry may facilitate tight packing, whereas the triazole in the target compound could introduce torsional strain, affecting crystallization .
  • Lipophilicity : Ethoxy (logP ~1.6) is more lipophilic than methyl (logP ~0.7), suggesting the target compound may have better tissue penetration but lower aqueous solubility than ’s methyl analog .

Biological Activity

4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions where triazole derivatives are formed through the reaction of appropriate precursors. The general synthetic route includes:

  • Formation of Triazole Ring : Using azides and alkynes in a copper-catalyzed reaction.
  • Sulfonamide Formation : Reacting the triazole with benzenesulfonyl chloride to introduce the sulfonamide functional group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial Activity (MIC µg/mL)Target Organisms
This compound16-32E. coli, S. aureus
Related Triazole Derivatives8-32Pseudomonas aeruginosa

Anti-inflammatory Activity

In vitro studies indicate that compounds containing the triazole moiety can modulate cytokine release in peripheral blood mononuclear cells (PBMC). Specifically, this compound has been assessed for its ability to inhibit TNF-α production.

  • Cytokine Inhibition : The compound significantly reduced TNF-α levels by approximately 44–60% at concentrations ranging from 25 to 100 µg/mL.

Case Studies

A recent study evaluated several triazole derivatives for their biological activities:

  • Study on Cytokine Release : The effects of various triazole derivatives on cytokine production were analyzed using PBMC stimulated by lipopolysaccharides (LPS). Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory properties.
  • Antiproliferative Effects : The antiproliferative activity was assessed against cancer cell lines such as MCF-7 and A549. Compounds similar to this compound showed IC50 values in the micromolar range.

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